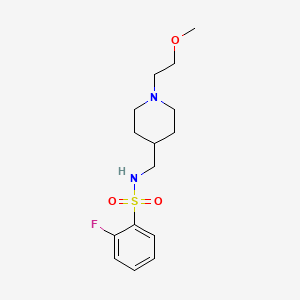

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

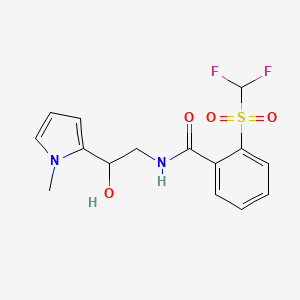

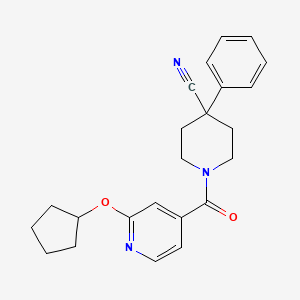

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” consists of a piperidine ring, a benzenesulfonamide group, and a methoxyethyl group. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamics Studies

One study explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, researchers investigated the binding energies of these compounds on metal surfaces. This research provides insight into the design of more efficient corrosion inhibitors for industrial applications (Kaya et al., 2016).

Synthesis and Structural Characterization

Another area of research focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting the potential of these compounds in developing treatments for HIV-1 infection. This demonstrates the utility of piperidine-based sulfonamides in medicinal chemistry for targeting specific receptors (Cheng De-ju, 2015).

Preclinical Pharmacology

A study on the preclinical pharmacology of a novel antipsychotic compound showed potential efficacy in treating schizophrenia and bipolar mania. This research illustrates the importance of piperidine derivatives in developing new therapeutic agents with improved safety profiles (Rasmussen et al., 2005).

Photodynamic Therapy Applications

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives containing Schiff base revealed their potent singlet oxygen quantum yield. These findings are crucial for photodynamic therapy applications in cancer treatment, showcasing the role of these compounds in medical treatment innovations (Pişkin et al., 2020).

Enantioselective Fluorination

The development of a sterically demanding electrophilic fluorinating reagent for enantioselective fluorination highlights the significance of piperidine derivatives in synthetic chemistry. This advancement aids in the production of chiral compounds with high enantioselectivity (Yasui et al., 2011).

5-HT₇ Receptor Antagonists

A study on the design, synthesis, and evaluation of arylsulfonamide/amide derivatives of piperidines as potent 5-HT₇ receptor antagonists underscores the therapeutic potential of these compounds in treating central nervous system disorders (Zajdel et al., 2012).

Orientations Futures

Piperidine derivatives, such as “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide”, play a significant role in the pharmaceutical industry. They are among the most important synthetic fragments for designing drugs . Therefore, future research could focus on exploring the potential therapeutic applications of this compound and similar piperidine derivatives.

Propriétés

IUPAC Name |

2-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-5-3-2-4-14(15)16/h2-5,13,17H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILBAILJPMOQBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)

![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)

![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)

amine hydrochloride](/img/structure/B2626797.png)

![2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2626798.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2626800.png)